molecular formula C14H10BrFN4O B13043608 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide

4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide

Cat. No.: B13043608
M. Wt: 349.16 g/mol
InChI Key: LJPYTYWSMFDMGH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The imidazo[1,2-A]pyrazine moiety in this compound is a fused bicyclic structure that is often found in biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-methylimidazo[1,2-A]pyrazine with a suitable benzoyl chloride derivative, followed by halogenation reactions to introduce the bromine and fluorine atoms. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-A]pyrazine moiety can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-A]pyrazine: A precursor in the synthesis of the target compound.

    3-Bromo-2-methyl-1H-imidazo[1,2-A]pyridinium bromide: A related compound with similar structural features.

    4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another benzamide derivative with bromine substitution

Uniqueness

The imidazo[1,2-A]pyrazine moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H10BrFN4O

Molecular Weight

349.16 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(2-methylimidazo[1,2-a]pyrazin-6-yl)benzamide

InChI

InChI=1S/C14H10BrFN4O/c1-8-6-20-7-12(17-5-13(20)18-8)19-14(21)10-3-2-9(15)4-11(10)16/h2-7H,1H3,(H,19,21)

InChI Key

LJPYTYWSMFDMGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=CC2=N1)NC(=O)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

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